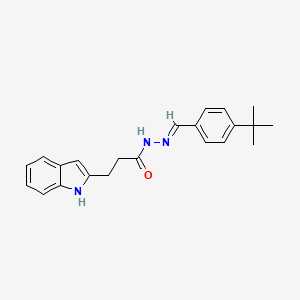

![molecular formula C18H24N4O B5536146 N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline involves advanced chemical procedures. For instance, the synthesis of clonidine and 1,3-dimethylclonidine, which share structural similarities, was achieved using isotopically labelled compounds in high purity, demonstrating the meticulous approach needed for creating such molecules (Hughes & Baillie, 1980). Similarly, substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines were synthesized, indicating a method for producing compounds with piperidine structures, which are relevant to the target molecule (Katritzky, Luo, & Cui, 1999).

Molecular Structure Analysis

The molecular structure of analogs similar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline showcases significant diversity and complexity. Compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveal basic heterocyclic imino structures, demonstrating the intricate interactions and configurations possible within such molecules (Su, Wang, Liu, & Li, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds akin to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline are diverse. For example, the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids highlights the complex interactions and transformations these compounds can undergo, providing insights into their reactive capabilities (Zhang et al., 2010).

科学的研究の応用

Catalytic Reactions and Ionic Liquids

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline demonstrates significant potential in catalytic reactions, particularly in the formation of carbamates and carbonates. For instance, research by Zhang et al. (2010) explores the use of acid-base bifunctional ionic liquids in catalyzing reactions between aniline and dimethyl carbonate, leading to methyl-N-methyl-N-phenylcarbamate with a yield of 72% (Zhang, Yang, Xue, Fu, An, & Gao, 2010). This study underscores the efficiency of ionic liquids in activating both aniline and dimethyl carbonate through cooperative acidic and basic sites.

Synthesis of Labelled Compounds

Hughes and Baillie (1980) reported the synthesis of analogues of clonidine and 1,3-dimethylclonidine labelled with deuterium and carbon-13, demonstrating the compound's utility in creating isotopically labelled molecules for research purposes (Hughes & Baillie, 1980). Such labelled compounds are crucial in studying drug metabolism and pharmacokinetics.

Anion-Cation Cooperative Catalysis

The compound also plays a role in anion-cation cooperative catalysis, as detailed by Zhang, Fu, and Gao (2011). Their research highlights how cations of ionic liquids activate electrophiles, and anions activate nucleophiles, demonstrating the compound's significance in enhancing catalytic reactions (Zhang, Fu, & Gao, 2011).

Methoxycarbonylation of Aniline

Dahnum et al. (2019) investigated the use of ZIF-7 (Zeolitic Imidazole Framework) as a catalyst for the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl phenyl carbamate, an isocyanate precursor. Their findings reveal that fresh ZIF-7 shows high aniline conversion, and the yield of methyl phenyl carbamate increases with catalyst reuse, indicating the compound's role in facilitating environmentally friendly carbonylation reactions (Dahnum, Seo, Cheong, Lee, & Ha, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-20(2)16-8-4-6-14(12-16)18(23)22-10-5-7-15(13-22)17-19-9-11-21(17)3/h4,6,8-9,11-12,15H,5,7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGSAAQFWOXQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)